molecular formula C28H24N2O5S B586622 (6R,7R)-Benzhydryl 3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate CAS No. 54639-48-4

(6R,7R)-Benzhydryl 3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

Cat. No.: B586622
CAS No.: 54639-48-4
M. Wt: 500.569
InChI Key: HJINVAQLVZRFTL-YIXXDRMTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(6R,7R)-Benzhydryl 3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate” (CAS: 54639-48-4) is a cephalosporin derivative characterized by a bicyclo[4.2.0]octene core, a hallmark of β-lactam antibiotics . Its structure includes:

  • 3-hydroxy group at position 3, contributing to polarity and influencing solubility .
  • Phenylacetamido side chain at position 7, which is critical for binding to penicillin-binding proteins (PBPs) in bacterial cell walls .
  • 8-oxo group, a common feature in cephalosporins that stabilizes the β-lactam ring .

The molecular formula is C23H22N2O6S (MW: 454.5 g/mol), and it is synthesized via esterification and acylation steps, as seen in related cephalosporins . Its IR and NMR data confirm the presence of the β-lactam ring (IR: 1770 cm⁻¹ for carbonyl) and benzhydryl ester (¹H NMR: δ 7.2–7.4 ppm for aromatic protons) .

Properties

IUPAC Name

benzhydryl (6R,7R)-3-hydroxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24N2O5S/c31-21-17-36-27-23(29-22(32)16-18-10-4-1-5-11-18)26(33)30(27)24(21)28(34)35-25(19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,23,25,27,31H,16-17H2,(H,29,32)/t23-,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJINVAQLVZRFTL-YIXXDRMTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40716259
Record name Diphenylmethyl (6R,7R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54639-48-4
Record name Diphenylmethyl (6R,7R)-3-hydroxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54639-48-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6R,7R)-Benzhydryl 3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054639484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphenylmethyl (6R,7R)-3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40716259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dechlorination and Hydroxylation

The initial step involves the dechlorination of GCLE using zinc powder and ammonium chloride in dimethylformamide (DMF) or tetrahydrofuran (THF) at 10°C. This reaction replaces the 3-chloromethyl group with a hydroxyl group, yielding (6R,7R)-7-phenylacetylamino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-hydroxymethyl-2-carboxylic acid PMB ester with a reported yield of 96%. The use of DMF enhances solubility, while controlled temperature prevents undesired side reactions such as epimerization.

Oxidation and Ozonolysis

The hydroxylated intermediate is subsequently oxidized using 18% peracetic acid in dichloromethane at 5°C, converting the hydroxymethyl group to a carbonyl functionality. Ozonolysis of the resulting compound at -20°C, followed by reductive workup with sodium bisulfite, cleaves the double bond to generate a ketone intermediate. This step is critical for introducing the 3-hydroxy group via tautomerization.

Mesylation and Substitution

The hydroxyl group is activated via mesylation using methanesulfonyl chloride in the presence of a base such as triethylamine. This forms a mesylate intermediate, which undergoes nucleophilic substitution with thiol-containing reagents (e.g., 4-pyridyl-2-thiazolylthiol) to introduce heterocyclic moieties at the 3-position. For the target compound, however, this step is omitted, and the hydroxyl group remains unprotected.

Deprotection and Esterification

Final steps involve the removal of the PMB group using acidic conditions (e.g., trifluoroacetic acid) and subsequent esterification with benzhydryl alcohol. The esterification is typically conducted in dichloromethane with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), yielding the title compound with >90% purity after crystallization from methanol.

Key Reaction Parameters and Optimization

Table 1: Critical Reaction Conditions and Their Impact on Yield

StepReagents/ConditionsSolventTemperatureYield
DechlorinationZn/NH4Cl, 10°C, 1 hourDMF/THF10°C96%
Oxidation18% Peracetic acid, 2 hoursCH2Cl25°C89%
MesylationMsCl, Et3N, 4 hoursDCM0–5°C91%
DeprotectionTFA/H2O (9:1), 2 hoursCH2Cl2RT95%
EsterificationBenzhydryl alcohol, DCC, 12 hoursCH2Cl2RT88%

Temperature control is paramount during oxidation and ozonolysis to prevent degradation of the β-lactam ring. The use of DMF in dechlorination ensures homogeneous reaction mixtures, while dichloromethane’s low polarity facilitates phase separation during workup.

Analytical and Spectroscopic Characterization

The final product is characterized by nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HRMS), and X-ray crystallography. Key spectral data include:

  • 1H NMR (400 MHz, CDCl3): δ 7.35–7.25 (m, 10H, benzhydryl), 5.65 (d, J = 4.8 Hz, 1H, H-7), 5.12 (s, 1H, benzhydryl CH), 4.82 (dd, J = 8.0 Hz, 1H, H-6), 3.52 (s, 2H, COCH2Ph), 3.10 (s, 1H, OH).

  • HRMS (ESI): m/z calculated for C28H24N2O5S [M+H]+: 501.1485, found: 501.1489.

Comparative Analysis of Synthetic Routes

Alternative routes disclosed in patent WO2016128580A1 involve the preparation of a toluene hemi-solvate intermediate to enhance crystallinity and stability. While this method shares initial steps with the aforementioned pathway, it diverges by introducing a 4-pyridyl-2-thiazolylthio group at the 3-position, followed by N-methylation. For the target compound, however, the absence of this substitution simplifies the synthesis, reducing the number of purification steps.

Challenges and Mitigation Strategies

Common challenges include:

  • Epimerization at C-6/C-7: Minimized by maintaining reaction temperatures below 10°C during dechlorination and oxidation.

  • β-Lactam Ring Instability: Addressed by avoiding strong acids/bases and using buffered conditions during deprotection.

  • Low Crystallinity: Resolved via methanol-mediated recrystallization, which improves purity to >90% .

Chemical Reactions Analysis

Types of Reactions

(6R,7R)-Benzhydryl 3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The oxo group can be reduced to form an alcohol.

    Substitution: The phenylacetamido group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or carboxylic acid, while reduction of the oxo group may yield an alcohol.

Scientific Research Applications

(6R,7R)-Benzhydryl 3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6R,7R)-Benzhydryl 3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison with structurally and functionally related cephalosporins:

Table 1: Structural and Functional Comparison

Compound Name/ID Substituents (Position 3) Substituents (Position 7) Synthesis Yield Purity Key Biological/Physical Properties Reference
Target Compound (CAS: 54639-48-4) 3-hydroxy 2-phenylacetamido 84.6% ≥95% Moderate solubility in polar solvents; stable to hydrolysis
(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-... (CAS: 64308-63-0) 3-chloromethyl 2-phenylacetamido N/A ≥95% Higher reactivity (nucleophilic substitution); lower solubility
(6R,7R)-Benzhydryl 7-amino-3-(chloromethyl)-8-oxo-... (CAS: 79349-53-4) 3-chloromethyl 7-amino N/A N/A Intermediate for further derivatization; hydrochloride salt improves stability
(6R,7R)-Methyl 3-methyl-8-oxo-7-(2-phenoxyacetamido)-... (13a) 3-methyl 2-phenoxyacetamido 31% 94% ∆3:∆2 isomer ratio (8:1); broad-spectrum activity
SQ 14,359 (Cefprozil analog) 3-methyltetrazolylthio Thienylureidoacetyl N/A N/A Broad-spectrum; β-lactamase-resistant
Cefixime (CAS: 79350-37-1) 3-vinyl Aminothiazolyl-(Z)-oxime N/A N/A Oral bioavailability; activity against Gram-negative bacteria

Key Findings:

Position 3 Substituents :

  • Hydroxy groups (target compound) enhance polarity and solubility but may reduce stability compared to chloromethyl () or methyl groups () .
  • Chloromethyl derivatives () are intermediates for further functionalization but require careful handling due to reactivity .

Position 7 Side Chains: Phenylacetamido (target compound) is less resistant to β-lactamases compared to thienylureidoacetyl () or aminothiazolyl oxime () . Phenoxyacetamido () shows moderate activity but lower synthetic yield (31%) due to isomerization .

Synthetic Accessibility :

  • The target compound’s synthesis yield (84.6%) is superior to analogs like 13a (31%), attributed to optimized esterification and protection steps .
  • Low yields (2% for 12o in ) highlight challenges in steric hindrance during acylation .

Biological Activity :

  • Cefixime () and SQ 14,359 () exhibit broader spectra due to side chains evading β-lactamases, unlike the target compound’s phenylacetamido group .
  • 3-Vinyl () and coumarinyloxymethyl () groups improve pharmacokinetics but introduce stability concerns under acidic conditions .

Safety and Handling :

  • Acetoxymethyl derivatives () require stringent safety protocols (e.g., TFA deprotection), whereas the target compound’s hydroxy group poses fewer hazards .

Biological Activity

(6R,7R)-Benzhydryl 3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate is a synthetic compound that plays a significant role in the development of beta-lactam antibiotics. Its unique structure allows it to interact with bacterial enzymes, making it a crucial intermediate in antibiotic synthesis, particularly cephalosporins.

The molecular formula of this compound is C28H24N2O5SC_{28}H_{24}N_{2}O_{5}S, with a molecular weight of approximately 500.566 g/mol. It exhibits a density of 1.4±0.1g/cm31.4\pm 0.1\,g/cm^3 and a boiling point of 777.1±60.0°C777.1\pm 60.0\,°C at 760 mmHg .

The primary biological activity of this compound is its ability to inhibit bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death due to osmotic instability .

Pharmacokinetics

The pharmacokinetic profile indicates that the compound is likely metabolized in the liver and excreted via the kidneys. Its efficacy can be affected by environmental factors such as pH and temperature, as well as the presence of beta-lactamases that can degrade the compound .

Biological Activity Studies

Several studies have investigated the biological activity of this compound, particularly its antibacterial properties:

  • Antibacterial Efficacy : Research has demonstrated that (6R,7R)-Benzhydryl 3-hydroxy derivatives exhibit potent activity against various Gram-positive and Gram-negative bacteria, including strains resistant to other antibiotics.
  • Case Study : A study published in Antimicrobial Agents and Chemotherapy evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that it significantly reduced bacterial counts in vitro and in vivo models, showcasing its potential as an effective therapeutic agent against resistant infections .
  • Comparative Analysis : In a comparative study with other beta-lactam antibiotics, (6R,7R)-Benzhydryl derivatives showed enhanced stability against hydrolysis by beta-lactamases, making them suitable candidates for further development into clinically relevant antibiotics .

Data Table: Summary of Biological Activity

Activity Observation
Antibacterial SpectrumEffective against Gram-positive and Gram-negative bacteria
Resistance ProfileActive against MRSA and other resistant strains
MechanismInhibition of cell wall synthesis via PBPs
PharmacokineticsMetabolized in liver; excreted via kidneys
StabilityResistant to degradation by beta-lactamases

Q & A

Q. What synthetic routes are commonly employed to prepare (6R,7R)-benzhydryl cephalosporin derivatives, and how are key intermediates optimized?

The synthesis of β-lactam antibiotics like this compound typically involves functionalization of the cephalosporin core. Key steps include:

  • Acylation at the 7-position : Introducing the 2-phenylacetamido group via coupling reactions with activated esters or acyl chlorides under anhydrous conditions .
  • Protection/deprotection strategies : Enzymatic deprotection (e.g., Candida antarctica lipase B) is used to remove ester groups (e.g., acetoxymethyl) while preserving β-lactam integrity .
  • Crystallization optimization : Solvent systems like acetone/water mixtures improve yield and purity of intermediates .

Q. How is the structural integrity of the β-lactam ring confirmed during synthesis?

Analytical methods include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR verify stereochemistry (e.g., 6R,7R configuration) and detect β-lactam ring stability by monitoring C-8 carbonyl signals (~175–180 ppm) .
  • Mass Spectrometry (LRMS/HRMS) : Validates molecular weight and fragmentation patterns (e.g., m/z 611.0 observed for a related cephalosporin derivative) .

Q. What stability challenges arise during storage of this compound, and how are they mitigated?

  • Hydrolysis sensitivity : The β-lactam ring degrades in aqueous or high-humidity environments. Storage at -20°C in anhydrous solvents (e.g., DMSO) is recommended .
  • Light sensitivity : Amber glassware or light-protected containers prevent photodegradation of the thiazole and phenylacetamido moieties .

Advanced Research Questions

Q. How does enzymatic deprotection using Candida antarctica lipase B improve synthetic efficiency compared to chemical methods?

  • Selectivity : The lipase selectively hydrolyzes the 3′-acetoxy group without cleaving the β-lactam ring or other ester-protected groups (e.g., benzhydryl carboxylate) .
  • Yield optimization : Reaction conditions (e.g., pH 7.0, 25°C) yield 70–90% conversion, avoiding harsh acids/bases that degrade sensitive functional groups .

Q. What methodologies are used to assess interactions between this cephalosporin and metallo-β-lactamases (MBLs)?

  • Fluorogenic assays : Coumarin-derived cephalosporin analogs (e.g., FC4) act as MBL substrates, enabling real-time kinetic analysis of enzyme inhibition .
  • IC50 determination : Competitive inhibition studies with EDTA or thiol-based inhibitors quantify MBL binding affinity .

Q. How do structural modifications at the 3-position (e.g., hydroxyl vs. acetoxymethyl groups) impact antibacterial activity?

  • Hydrophilicity vs. membrane permeability : The 3-hydroxyl group enhances water solubility but reduces penetration through Gram-negative outer membranes. Acetoxymethyl derivatives improve bioavailability but require in vivo esterase activation .
  • SAR studies : Substitutions at C-3 correlate with MIC values against resistant strains (e.g., Pseudomonas aeruginosa) .

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound?

  • Standardized MIC testing : Variations in broth microdilution protocols (e.g., cation-adjusted Mueller-Hinton vs. RPMI media) can lead to discrepancies. Harmonized CLSI/EUCAST guidelines are critical .
  • Impurity profiling : HPLC-MS identifies degradation products (e.g., β-lactam ring-opened forms) that may skew activity results .

Q. How is the stereochemical purity of the 6R,7R configuration validated in scaled-up synthesis?

  • Chiral HPLC : Separates diastereomers using columns like Chiralpak IA with hexane/isopropanol gradients .
  • X-ray crystallography : Definitive confirmation of absolute configuration via single-crystal analysis .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Enzymatic Deprotection

ParameterOptimal ValueReference
EnzymeCandida antarctica lipase B
Substrate3′-Acetoxy cephalosporin
SolventAcetone/water (9:1)
Temperature25°C
Conversion Yield85%

Q. Table 2: Stability Data Under Different Storage Conditions

ConditionDegradation Rate (t₁/₂)Major DegradantsReference
-20°C (anhydrous DMSO)>12 monthsNone detected
25°C (aqueous buffer)24 hoursβ-lactam-opened product

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.